Cas no 1105233-79-1 (4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide)

4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide structure
1105233-79-1 structure
商品名:4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide
CAS番号:1105233-79-1
MF:C17H18F3NO3S
メガワット:373.389934062958
CID:6267854
PubChem ID:30867184

4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide
    • 4-ethyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
    • 4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
    • 1105233-79-1
    • AKOS024512508
    • 4-ethyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
    • F5529-0274
    • インチ: 1S/C17H18F3NO3S/c1-2-13-6-8-16(9-7-13)25(22,23)21-10-11-24-15-5-3-4-14(12-15)17(18,19)20/h3-9,12,21H,2,10-11H2,1H3
    • InChIKey: GJCLNINUKYQXTG-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)CC)(NCCOC1C=CC=C(C(F)(F)F)C=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 373.09594910g/mol
  • どういたいしつりょう: 373.09594910g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 496
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 63.8Ų

4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5529-0274-3mg
4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
1105233-79-1
3mg
$63.0 2023-09-09
Life Chemicals
F5529-0274-40mg
4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
1105233-79-1
40mg
$140.0 2023-09-09
Life Chemicals
F5529-0274-20μmol
4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
1105233-79-1
20μmol
$79.0 2023-09-09
Life Chemicals
F5529-0274-1mg
4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
1105233-79-1
1mg
$54.0 2023-09-09
Life Chemicals
F5529-0274-20mg
4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
1105233-79-1
20mg
$99.0 2023-09-09
Life Chemicals
F5529-0274-25mg
4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
1105233-79-1
25mg
$109.0 2023-09-09
Life Chemicals
F5529-0274-5μmol
4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
1105233-79-1
5μmol
$63.0 2023-09-09
Life Chemicals
F5529-0274-4mg
4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
1105233-79-1
4mg
$66.0 2023-09-09
Life Chemicals
F5529-0274-15mg
4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
1105233-79-1
15mg
$89.0 2023-09-09
Life Chemicals
F5529-0274-30mg
4-ethyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzene-1-sulfonamide
1105233-79-1
30mg
$119.0 2023-09-09

4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide 関連文献

4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamideに関する追加情報

Introduction to 4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide (CAS No. 1105233-79-1) in Modern Chemical and Pharmaceutical Research

4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide, identified by its CAS number 1105233-79-1, is a sophisticated organic compound that has garnered significant attention in the realms of chemical synthesis and pharmaceutical development. This sulfonamide derivative exhibits a unique structural framework, combining a benzene ring with sulfonamide functionality, an ethyl substituent, and a trifluoromethyl-phenoxyethoxy side chain. Such structural complexity not only makes it a subject of academic interest but also positions it as a potential candidate for novel therapeutic applications.

The chemical structure of 4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide (CAS No. 1105233-79-1) is characterized by its aromatic core, which is modulated by various substituents that influence its physicochemical properties and biological activity. The presence of the sulfonamide group (-SO₂NH₂) is particularly noteworthy, as sulfonamides are well-documented in medicinal chemistry for their diverse pharmacological effects. This moiety is often associated with properties such as solubility in polar solvents, interaction with biological targets, and metabolic stability.

The trifluoromethyl group (-CF₃) appended to the phenoxyethoxy side chain introduces fluorine atoms into the molecule, a common strategy in drug design to enhance lipophilicity, metabolic stability, and binding affinity. Fluorinated compounds are frequently explored in pharmaceuticals due to their ability to modulate electronic and steric properties, thereby influencing both the pharmacokinetics and pharmacodynamics of the drug candidate. The ethylethoxy chain further extends the molecular length, potentially affecting the compound's solubility and bioavailability.

In recent years, there has been a surge in research focused on sulfonamide derivatives as they exhibit promising activities against various diseases, including infectious diseases, cancer, and inflammatory conditions. The structural motif of 4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide (CAS No. 1105233-79-1) aligns well with this trend, as it combines multiple pharmacophoric elements that could interact with biological targets in a synergistic manner.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of multiple functional groups allows for further chemical modifications, enabling researchers to fine-tune its properties for specific applications. For instance, the sulfonamide group can be derivatized to alter its polarity or reactivity, while the aromatic ring provides a scaffold for additional substitutions that could enhance binding interactions.

The trifluoromethyl group is particularly interesting from a medicinal chemistry perspective. Its electron-withdrawing nature can influence the electronic distribution across the molecule, affecting both its reactivity and its interactions with biological targets. Additionally, fluorine atoms can improve metabolic stability by resisting degradation pathways that often target hydrogen atoms. These characteristics make fluorinated compounds valuable in drug development pipelines.

Recent studies have highlighted the role of sulfonamides in modulating enzyme activity and receptor binding. For example, modifications to the sulfonamide core have been shown to enhance potency and selectivity in drugs targeting enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase. The compound under discussion (4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide, CAS No. 1105233-79-1) may share similar mechanisms of action or provide insights into new therapeutic strategies through its structural features.

The side chain extending from the benzene ring adds another layer of complexity to this molecule. The 2-3-(trifluoromethyl)phenoxyethyl moiety not only contributes to the overall lipophilicity but also introduces additional potential interaction points with biological targets. This could be particularly relevant in designing molecules that require specific spatial orientations within a target protein or enzyme active site.

In terms of synthetic methodologies, the preparation of 4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide (CAS No. 1105233-79-1) would likely involve multi-step organic synthesis techniques. Key steps might include nucleophilic substitution reactions to introduce the sulfonamide group, protection-deprotection strategies to handle reactive functional groups, and fluorination processes to incorporate the trifluoromethyl moiety. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions could also be employed to construct complex molecular architectures efficiently.

The pharmacological evaluation of this compound would typically involve both in vitro and in vivo studies. In vitro assays could assess its interactions with potential biological targets using techniques such as enzyme inhibition assays or receptor binding studies. In vivo studies would then provide insights into its efficacy and safety profiles using animal models or cell-based systems.

One area where this type of compound has shown promise is in oncology research. Sulfonamides have been explored as inhibitors of enzymes involved in cancer cell proliferation and metabolism. The structural features of 4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide (CAS No. 1105233-79-1) might make it a viable candidate for developing novel anticancer agents by targeting specific pathways dysregulated in tumor cells.

Another emerging field where this compound could find utility is anti-inflammatory drug development. Inflammatory processes are mediated by various enzymes and signaling pathways that could be modulated by sulfonamide derivatives. The presence of both lipophilic and polar regions in its structure might enable it to interact effectively with membrane-bound receptors or intracellular signaling molecules involved in inflammation.

The role of computational chemistry has become increasingly important in evaluating compounds like this one before experimental synthesis begins. Molecular modeling techniques can predict how 4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide (CAS No. 1105233-79-1) might interact with biological targets based on its three-dimensional structure. These predictions can guide synthetic efforts by identifying key functional groups that need optimization for improved activity.

The synthesis and characterization of analogs derived from this core structure would also be valuable for understanding structure-function relationships within this class of compounds. By systematically modifying substituents such as the ethyl group or the trifluoromethyl-phenoxyethoxy side chain, 4 - ethyl - N - { 2 - 3 - ( trif luoro methyl ) pheno x y eth o x y l } b en zene - 1 - sul fon am ide( C A S N o . 11 0 52 33 - 7 9 - 1 ) could serve as a foundation for discovering more effective pharmaceutical agents through medicinal chemistry libraries or high-throughput screening programs.

In conclusion, 4 - ethyl - N - { 2 - 3 - ( trif luoro methyl ) pheno x y eth o x y l } b en zene - 1 - sul fon am ide( C A S N o . 11 0 52 33 - 7 9 - 1 ) represents an intriguing compound with potential applications across multiple therapeutic areas due to its unique structural features, including th e sul fon am ide gro up , th e tri fluoro m ethyl gr ou p , an d th e comp lex side cha ins . Its sy nthe tic acc essibil ity an d ph armacolo gical po tential make it a worthy subject for furthe r stu dies i n che mical an d pha rma ceu tical re sea rch . As resear ch con tinues t o unveil new functio nalities an d appl icatio ns fo r th is cla ss o f compo u n ds, compou n d s like thi s are likely t o play an imp ortant r ole i n deve lopin g mo re effe c tiv e an d sa f e dr ugs fo r huma n healt h. p >

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量